Cas no 68104-99-4 (4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester)

4-シクロペンチル-3-オキソ酪酸エチルエステルは、有機合成において有用な中間体です。この化合物は、シクロペンチル基とβ-ケトエステル構造を有しており、多様な官能基変換や環化反応に適用可能です。特に医薬品中間体や香料合成において、その高い反応性と選択性が評価されています。エステル部位の加水分解やアルドール縮合などの反応を経て、より複雑な骨格構築が可能です。また、比較的安定な物性を示すため、取り扱いが容易である点も特徴です。

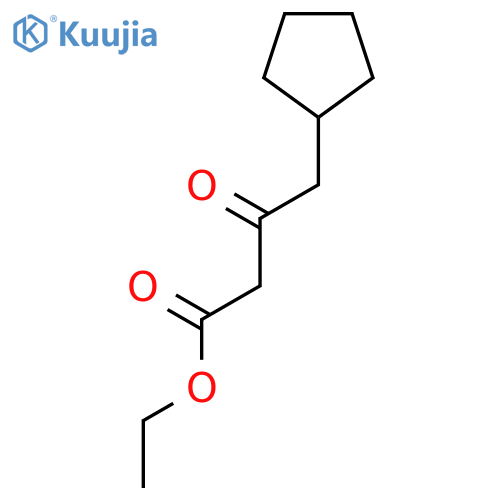

68104-99-4 structure

商品名:4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester

4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyclopentyl-3-oxobutanoate

- 4-cyclopentyl-3-oxo-butyric acid ethyl ester

- Cyclopentanebutanoicacid, beta-oxo-, ethyl ester

- 4-Cyclopentyl-acetessigsaeure-aethylester

- 4-cyclopentyl-acetoacetic acid ethyl ester

- AB1427

- ethyl 4-cyclopentyl-3-oxobutyrate

- RW1177

- DTXSID00634541

- SB38302

- NSNBPUDFVSNTOM-UHFFFAOYSA-N

- SCHEMBL3109485

- 68104-99-4

- MFCD03844431

- 4-cyclopentyl-3-oxobutanoic acid ethyl ester

- AKOS006278139

- ETHYL4-CYCLOPENTYL-3-OXOBUTANOATE

- FT-0651075

- ethyl 4-cyclopentyl-3-oxidanylidene-butanoate

- CYCLOPENTANEBUTANOICACID, B-OXO-, ETHYL ESTER

- A836007

- 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester

-

- MDL: MFCD03844431

- インチ: InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3

- InChIKey: NSNBPUDFVSNTOM-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC(=O)CC1CCCC1

計算された属性

- せいみつぶんしりょう: 198.12600

- どういたいしつりょう: 198.126

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4A^2

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.028

- ゆうかいてん: Not available

- ふってん: 273.002°C at 760 mmHg

- フラッシュポイント: 114.618°C

- 屈折率: 1.459

- PSA: 43.37000

- LogP: 2.08900

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D966590-5g |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | 95% | 5g |

$1335 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0163-25g |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | 96% | 25g |

¥38997.97 | 2025-01-21 | |

| TRC | C986510-250mg |

4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester |

68104-99-4 | 250mg |

$305.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D966590-500mg |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | 95% | 500mg |

$240 | 2024-07-28 | |

| Chemenu | CM203864-5g |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | 95% | 5g |

$*** | 2023-05-29 | |

| Chemenu | CM203864-1g |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | 95% | 1g |

$*** | 2023-05-29 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0163-100mg |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | 96% | 100mg |

¥1092.99 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192757-1g |

Ethyl 4-cyclopentyl-3-oxobutanoate |

68104-99-4 | 98% | 1g |

¥1605.00 | 2024-05-04 | |

| A2B Chem LLC | AI54890-250mg |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | ≥ 97% (HPLC) | 250mg |

$151.00 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0163-1g |

4-Cyclopentyl-3-oxo-butyric acid ethyl ester |

68104-99-4 | 96% | 1g |

¥2605.69 | 2025-01-21 |

4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

68104-99-4 (4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester) 関連製品

- 4949-44-4(Ethyl 3-oxopentanoate)

- 607-97-6(Ethyl-2-ethylacetoacetate)

- 3249-68-1(Ethyl butyrylacetate)

- 105-50-0(Diethyl 3-oxopentanedioate)

- 7152-15-0(Ethyl isobutyrylacetate)

- 24922-02-9(Ethyl 3-cyclopropyl-3-oxopropanoate)

- 774-05-0(ethyl 2-oxocycloheptane-1-carboxylate)

- 1540-29-0(Ethyl 2-acetylhexanoate)

- 20826-94-2(ethyl 2-(2-oxocyclopentyl)acetate)

- 611-10-9(ethyl 2-oxocyclopentane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68104-99-4)4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester

清らかである:99%

はかる:5g

価格 ($):401.0